2-Isopropoxyethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

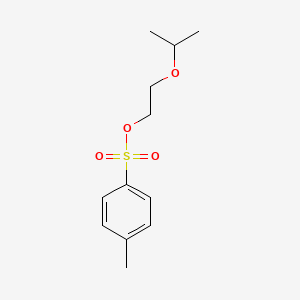

2-Isopropoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O4S and a molecular weight of 258.33 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its sulfonate ester functional group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-isopropoxyethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products can include ethers, thioethers, or amines.

Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-isopropoxyethanol.

Applications De Recherche Scientifique

2-Isopropoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Isopropoxyethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo hydrolysis, where the sulfonate ester bond is cleaved to form the corresponding alcohol and sulfonic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isopropoxyethyl 4-methylbenzenesulfonate: C12H18O4S

2-Propoxyethyl 4-methylbenzenesulfonate: C11H16O4S

2-Isopropoxyethyl 4-chlorobenzenesulfonate: C12H17ClO4S

Uniqueness

This compound is unique due to its specific combination of the isopropoxyethyl group and the 4-methylbenzenesulfonate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

2-Isopropoxyethyl 4-methylbenzenesulfonate (CAS No. 51218-98-5) is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a sulfonate group attached to a 4-methylbenzene structure. Its molecular formula is C12H16O3S, with a molecular weight of approximately 256.32 g/mol. The compound is soluble in organic solvents, making it suitable for various chemical reactions and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound's structure may enhance its binding affinity and stability within biological systems, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation by targeting specific oncogenic pathways, particularly those involving Ras proteins .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of certain kinases involved in cancer progression, such as Vps34, which plays a role in autophagy and vesicle trafficking .

Case Studies

- Inhibition of Ras Proteins : A study demonstrated that this compound effectively inhibits the activity of Ras proteins, which are often mutated in various cancers. This inhibition was linked to the compound's ability to form complexes that occlude the interaction sites necessary for downstream signaling .

- Vps34 Inhibition : In another study focused on cancer treatment, the compound was shown to selectively inhibit Vps34 activity, leading to reduced tumor cell viability in vitro. This suggests its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.